molecular formula C14H8Cl3F2NO2 B2363277 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide CAS No. 251096-75-0

2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide

Cat. No. B2363277
CAS RN: 251096-75-0
M. Wt: 366.57
InChI Key: OGEDZOYNPNTMMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Agrochemical Impurities

A study analyzed historic Japanese agrochemical formulations, including those similar to 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide, revealing insights into dioxin impurity profiles in these chemicals. The research showed varying concentrations of PCDD/DFs (polychlorinated dibenzo-p-dioxins and dibenzofurans) across different herbicides, providing crucial data on environmental and health risks associated with agrochemical use (Masunaga, Takasuga, & Nakanishi, 2001).

Herbicide Detection Methods

Research on chlorophenoxy acids, structurally related to the chemical , has led to the development of advanced detection methods. A study established a highly selective and sensitive method using HPLC (High-Performance Liquid Chromatography) combined with electrochemical detection for tracing such pesticides in water, demonstrating the chemical's importance in environmental monitoring (Wintersteiger, Goger, & Krautgartner, 1999).

Synthesis and Pharmacological Evaluation

A focused study synthesized derivatives structurally akin to this compound, revealing their potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors. The synthesized compounds were evaluated for their antibacterial activity and cytotoxicity, marking their significance in medicinal chemistry and drug discovery (Siddiqui et al., 2014).

X-ray Powder Diffraction in Pesticide Derivatives

The characterization of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound related to this compound, was performed using X-ray powder diffraction. This study provided essential data on the structural properties of these potential pesticides, showcasing the chemical's relevance in agricultural science (Olszewska, Tarasiuk, & Pikus, 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F2NO2/c15-8-1-3-12(4-2-8)22-14(18,19)13(21)20-11-6-9(16)5-10(17)7-11/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEDZOYNPNTMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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